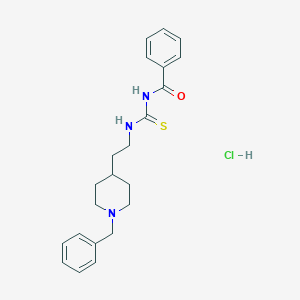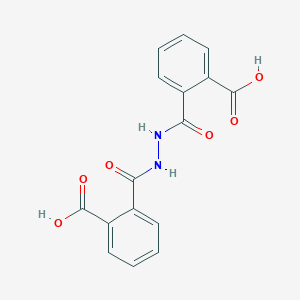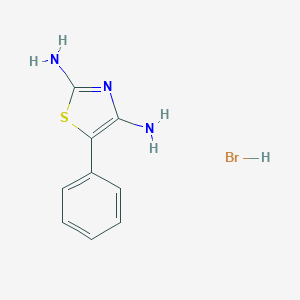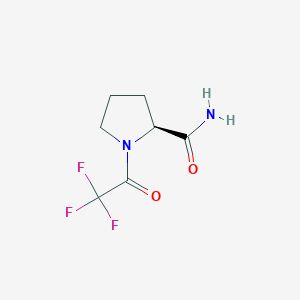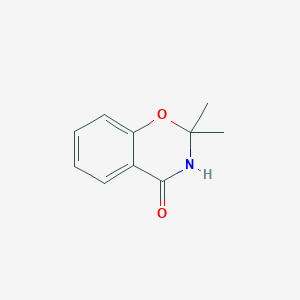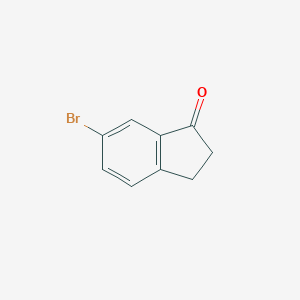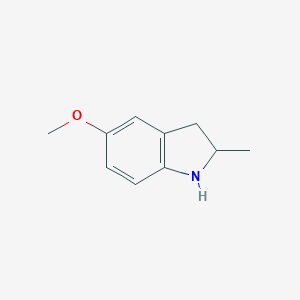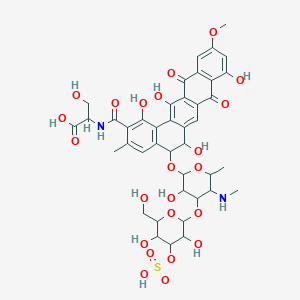
Pradimicin FS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicin FS is a naturally occurring antifungal agent that was first isolated from the culture broth of Actinomadura hibisca. It belongs to the family of heptadecaglycoside antibiotics and has a unique structure consisting of a 17-membered macrolide ring, a disaccharide, and a heptadecasaccharide chain. Pradimicin FS has shown promising results in the treatment of fungal infections and is being extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Antifungal Properties
Pradimicin FS, along with other pradimicins, exhibits broad-spectrum antifungal activity. Studies show that it is effective against various fungi such as Candida spp., Cryptococcus neoformans, Aspergillus spp., dematiaceous molds, and Zygomycetes. It acts by binding to D-mannosides in fungal cell walls, disrupting membrane integrity. This mechanism is considered novel and specific, making pradimicins a subject of interest for treating opportunistic mycoses in immunocompromised hosts (Walsh & Giri, 2005).
Directed Production and Analog Development
Research on pradimicin FS involves efforts to enhance its production and explore its analogs. For instance, the addition of D-serine to Actinomadura spinosa cultures led to the directed production of pradimicin FS, showing promise in syncytium formation inhibition and antifungal activities, both in vitro and in vivo (Saitoh et al., 1993).
Application in Glycobiological Research
Recent studies have highlighted the potential of pradimicins in glycobiological research due to their unique mannose-binding properties. This application is significant in the context of understanding the biological roles of Man-containing glycans. Efforts to modify pradimicins to prevent water-insoluble aggregation have opened new avenues for their practical application in this field (Nakagawa & Ito, 2022).
Antineoplastic Effects
Pradimicin FS, along with other pradimicins, has been investigated for potential antineoplastic activities. Studies on pradimicin-IRD, a related compound, have shown DNA-damaging effects in colon cancer cells, suggesting a possible avenue for cancer therapy (Almeida et al., 2019).
Genetic and Molecular Insights
Genetic research on pradimicins has provided insights into their biosynthesis. The identification and characterization of the pradimicin biosynthetic gene cluster in Actinomadura hibisca have revealed the roles of various genes and enzymes in the production of these compounds. This understanding is crucial for future efforts in enhancing the yield and exploring new derivatives (Kim et al., 2007).
Propriétés
Numéro CAS |
146446-03-9 |
|---|---|
Nom du produit |
Pradimicin FS |
Formule moléculaire |
C41H46N2O23S |
Poids moléculaire |
966.9 g/mol |
Nom IUPAC |
2-[[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H46N2O23S/c1-11-5-17-24(31(51)21(11)38(55)43-18(9-44)39(56)57)23-15(8-16-25(32(23)52)28(48)14-6-13(61-4)7-19(46)22(14)27(16)47)29(49)35(17)64-40-33(53)36(26(42-3)12(2)62-40)65-41-34(54)37(66-67(58,59)60)30(50)20(10-45)63-41/h5-8,12,18,20,26,29-30,33-37,40-42,44-46,49-54H,9-10H2,1-4H3,(H,43,55)(H,56,57)(H,58,59,60) |
Clé InChI |
NXBPDHXFSCZHOH-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC |
Synonymes |
N-((5-O-(4',6'-dideoxy-4'-(methylamino)-3'-O-(3''-O-sulfo-beta-D-glucopyranosyl)-beta-D-galactopyranosyl)-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-1-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacene-2-yl)carbonyl)-D-serine pradimicin FS |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



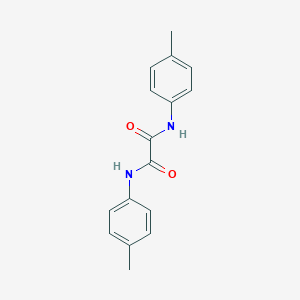
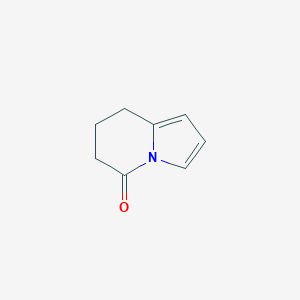
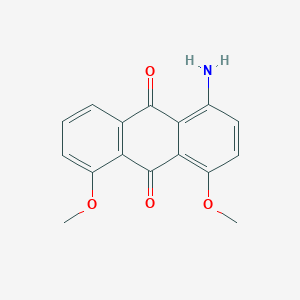
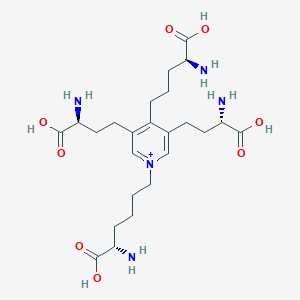
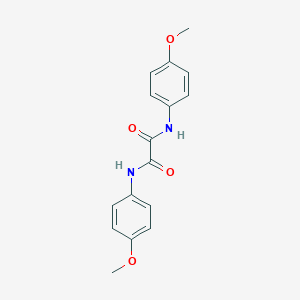
![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)
